3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a synthetic organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a fluorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base and a fluorinated aromatic compound.
Final Cyclization and Purification: The final step involves the cyclization to form the diazaspiro structure, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques like industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The fluorophenyl group is known to enhance the biological activity of compounds, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The spirocyclic structure is often associated with bioactive molecules, and the fluorophenyl group can improve the pharmacokinetic properties of drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the spirocyclic core can provide structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar spirocyclic structure but with a methyl and phenyl group instead of a fluorophenyl group.
1-Cyclohexyl-8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Contains a cyclohexyl group and an additional oxobutyl chain.
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Features dimethyl substitutions and a triazaspiro structure.
Uniqueness
The uniqueness of 3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione lies in its specific combination of a fluorophenyl group and a diazaspiro structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-12-6-4-11(5-7-12)10-18-13(19)15(17-14(18)20)8-2-1-3-9-15/h4-7H,1-3,8-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVUCQPUJZVEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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